molecular formula C12H18N2O B8387517 3-(2-(Methoxymethyl)pyrrolidin-1-yl)aniline

3-(2-(Methoxymethyl)pyrrolidin-1-yl)aniline

Cat. No. B8387517
M. Wt: 206.28 g/mol
InChI Key: FXPVUFOXPZHBHG-UHFFFAOYSA-N
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Patent
US08921383B2

Procedure details

The mixture of 2-(methoxymethyl)-1-(3-nitrophenyl)pyrrolidine (200 mg, 0.85 mmol), Pd/C (50 mg, 10%) in 50 mL of MeOH was stirred at room temperature for 18 hours under H2 atmosphere. Pd/C was filtrated off and the filtrate was concentrated under reduce pressure to give crude 3-(2-(methoxymethyl)pyrrolidin-1-yl)aniline (170 mg) as an oil. LC-MS: 207 [M+H]+, tR=1.15 min.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH:4]1[CH2:8][CH2:7][CH2:6][N:5]1[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=1>CO.[Pd]>[CH3:1][O:2][CH2:3][CH:4]1[CH2:8][CH2:7][CH2:6][N:5]1[C:9]1[CH:10]=[C:11]([CH:12]=[CH:13][CH:14]=1)[NH2:15]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COCC1N(CCC1)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 hours under H2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Pd/C was filtrated off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COCC1N(CCC1)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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